molecular formula C9H11NO2 B1585226 4-Amino-2,5-dimethylbenzoic acid CAS No. 21339-73-1

4-Amino-2,5-dimethylbenzoic acid

Cat. No. B1585226
CAS RN: 21339-73-1
M. Wt: 165.19 g/mol
InChI Key: HSYBVYPGCXPQCA-UHFFFAOYSA-N
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Description

“4-Amino-2,5-dimethylbenzoic acid” is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “4-Amino-2,5-dimethylbenzoic acid” consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact mass of the molecule is 165.078979 .


Physical And Chemical Properties Analysis

“4-Amino-2,5-dimethylbenzoic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 341.4±30.0 °C at 760 mmHg, and a flash point of 160.3±24.6 °C . The compound also has a LogP value of 1.75, indicating its relative lipophilicity .

Scientific Research Applications

Pharmacological Activities of Natural Metabolites

Gallic acid and its derivatives, including compounds structurally related to 4-Amino-2,5-dimethylbenzoic acid, have shown significant anti-inflammatory properties. The pharmacological activities and mechanisms of action, particularly involving MAPK and NF-κB signaling pathways, suggest potential applications in treating inflammation-related diseases. These findings underscore the importance of natural metabolites in developing therapeutic agents (Bai et al., 2020).

Environmental Impact of Herbicides

Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide structurally distinct but conceptually related to discussions on chemical toxicity and environmental impact, highlights the global trends in toxicology studies. This work underscores the importance of understanding the environmental and health impacts of chemical compounds, including potential applications or concerns related to compounds like 4-Amino-2,5-dimethylbenzoic acid (Zuanazzi et al., 2020).

Chemical and Physicochemical Studies of Amino Acids

The study and application of the spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) in peptides highlight the chemical, physicochemical, spectroscopic, and conformational aspects relevant to understanding amino acids and their derivatives. This research area, focusing on the interactions, dynamics, and structural analysis of peptides, could provide insights into the broader field of amino acid research, including compounds like 4-Amino-2,5-dimethylbenzoic acid (Schreier et al., 2012).

Organic Nitrogen Use and Availability

The role of organic nitrogen, particularly amino acids, in plant nutrition and ecosystem functioning has been a subject of increased interest. Understanding the availability and uptake of amino acids by plants in various ecosystems can inform research on nitrogen cycling and its implications for agriculture and natural ecosystems. This area of research might share conceptual similarities with studies on the biological activities and environmental interactions of compounds like 4-Amino-2,5-dimethylbenzoic acid (Lipson & Näsholm, 2001).

Safety And Hazards

“4-Amino-2,5-dimethylbenzoic acid” is harmful if swallowed and can cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Relevant Papers

One relevant paper discusses the photochemical bromination of 2,5-dimethylbenzoic acid as a key step in an improved alkyne-functionalized blue box synthesis . The paper demonstrates that the synthesized host molecule can be functionalized via click reactions and take part in radical-radical interactions .

properties

IUPAC Name

4-amino-2,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYBVYPGCXPQCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292065
Record name 4-amino-2,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,5-dimethylbenzoic acid

CAS RN

21339-73-1
Record name 21339-73-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-amino-2,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AN Fujiwara, EM Acton… - Journal of Heterocyclic …, 1968 - Wiley Online Library
4‐Dimethyldibenzothiophene (VII) was synthesized and was converted with butyl dichloromethyl ether to the 2‐aldehyde (VIII). The structure was confirmed by an independent …
Number of citations: 22 onlinelibrary.wiley.com

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